Ochracenomicin A
Description
This compound has been reported in Amycolatopsis with data available.
from Amicolatopsis sp.; structure given in first source
Properties
Molecular Formula |
C19H16O6 |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
4a,8,12b-trihydroxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C19H16O6/c1-9-7-13(21)19(25)15-11(5-6-18(19,24)8-9)16(22)14-10(17(15)23)3-2-4-12(14)20/h2-6,9,20,24-25H,7-8H2,1H3 |
InChI Key |
HRKDTQUJICJRIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C2(C3=C(C=CC2(C1)O)C(=O)C4=C(C3=O)C=CC=C4O)O |
Synonyms |
ochracenomicin A |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Ochracenomicin A from Amicolatopsis sp.: A High-Level Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ochracenomicin A is a benz[a]anthraquinone antibiotic discovered from the fermentation broth of Amicolatopsis sp. strain MJ347-81F4.[1] This document provides a high-level overview of the discovery, isolation, and preliminary characterization of this compound, based on publicly available information. It is important to note that the detailed experimental protocols and comprehensive quantitative data from the original 1995 publication by Igarashi et al. in The Journal of Antibiotics are not readily accessible in their entirety. Consequently, this guide summarizes the key findings and outlines the general methodologies employed in the discovery of this antibiotic.
Physicochemical Properties of this compound
This compound is a member of the anthraquinone class of natural products. Its fundamental properties, as reported in the initial discovery, are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₆O₆ | [1] |
| Molecular Weight | 340.3310 Da | [1] |
| Accurate Mass | 340.0947 Da | [1] |
| Origin Organism | Amicolatopsis sp. MJ347-81F4 | [1] |
| Compound Class | Benz[a]anthraquinone |
Discovery and Fermentation
This compound, along with its congeners Ochracenomicin B and C, was first isolated from the actinomycete strain Amicolatopsis sp. MJ347-81F4. While specific details of the fermentation process for this compound production are not fully available, a general understanding of actinomycete fermentation for antibiotic production can be inferred.
General Fermentation Protocol for Antibiotic Production from Actinomycetes:
A typical fermentation process for the production of secondary metabolites like this compound from an Amicolatopsis species would involve the following key stages:
-
Strain Inoculation and Seed Culture Development: A pure culture of Amicolatopsis sp. MJ347-81F4 would be inoculated into a suitable seed medium and incubated to generate a sufficient biomass for inoculating the production fermenter.
-
Production Fermentation: The seed culture is then transferred to a larger production fermenter containing a nutrient-rich medium optimized for secondary metabolite production. The fermentation is carried out under controlled conditions of temperature, pH, aeration, and agitation for a specific duration to maximize the yield of the desired antibiotic.
-
Monitoring and Harvesting: The fermentation process is monitored for key parameters such as biomass growth, nutrient consumption, and antibiotic production. Once the peak production is achieved, the fermentation broth, containing the mycelium and the culture filtrate, is harvested for extraction.
The following diagram illustrates a generalized workflow for the fermentation process.
Isolation and Purification
The isolation and purification of this compound from the fermentation broth would typically involve a series of chromatographic techniques to separate the compound from other metabolites and impurities. The original publication indicates that the antibiotics were isolated and purified, but the specific details of the protocol are not available in the abstract.
General Isolation and Purification Protocol:
A plausible, generalized protocol for the isolation and purification of a natural product like this compound is outlined below:
-
Extraction: The harvested fermentation broth would be subjected to solvent extraction to separate the organic compounds, including this compound, from the aqueous phase and cell mass.
-
Chromatographic Separation: The crude extract would then be subjected to a series of chromatographic steps for purification. This could include:
-
Column Chromatography: Using stationary phases like silica gel or alumina to achieve initial separation based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Employing reverse-phase or normal-phase HPLC for finer purification and isolation of the pure compound.
-
-
Crystallization: The purified compound may be crystallized to obtain a highly pure solid form.
The following diagram illustrates a generalized workflow for the isolation and purification process.
Structure Elucidation
The determination of the chemical structure of this compound was accomplished using a combination of spectroscopic techniques. The abstract of the original paper mentions the use of Magnetic Resonance Spectroscopy and Mass Spectrometry.
Key Spectroscopic Techniques:
-
Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) was likely used to determine the molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments would have been crucial for elucidating the connectivity of atoms and the overall carbon-hydrogen framework of the benz[a]anthraquinone core and its substituents.
-
Spectrophotometry: UV-Visible and Infrared (IR) spectroscopy would have provided information about the chromophores and functional groups present in the molecule.
The following diagram illustrates the logical workflow for structure elucidation.
Biological Activity
This compound has been reported to exhibit antibiotic activity against Gram-positive bacteria and Candida albicans. The initial report mentions its activity against Staphylococcus aureus. However, detailed quantitative data on its minimum inhibitory concentrations (MICs) against a wide range of microorganisms are not available in the abstract. Furthermore, there is no readily available information on its mechanism of action or any specific signaling pathways it might modulate.
Conclusion
This compound represents a noteworthy discovery in the field of natural product antibiotics. While the foundational paper by Igarashi et al. laid the groundwork for its identification and initial characterization, a comprehensive understanding of its production, detailed isolation protocols, and its full biological potential requires access to more in-depth research which is not currently available in the public domain. Further investigation into the biosynthesis of this compound in Amicolatopsis sp. and a more detailed evaluation of its antimicrobial properties could pave the way for its potential development as a therapeutic agent. This document serves as a high-level introduction for researchers and scientists interested in this class of compounds, highlighting the key aspects of its discovery and the general methodologies that would have been employed.
References
An In-depth Exploration of a Benz[a]anthraquinone Antibiotic for Drug Discovery and Development
Ochracenomicin A, a member of the benz[a]anthraquinone class of antibiotics, represents a molecule of significant interest to the scientific community, particularly those engaged in antibacterial drug discovery. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a curated compilation of SEO-driven long-tail keywords, a summary of its biological activity, and detailed experimental considerations.
SEO-Driven Long-Tail Keywords for Enhanced Discovery
For researchers seeking to explore the nuances of this compound, the following long-tail keywords are designed to refine search queries and yield more specific and relevant scientific literature:
-
General and Foundational Keywords:
-
This compound from Amicolatopsis sp.
-
isolation and structure elucidation of this compound
-
This compound, B, and C antibiotics
-
benz[a]anthraquinone antibiotics biological activity
-
Amicolatopsis sp. secondary metabolites
-
-
Keywords Focused on Antimicrobial Activity:
-
This compound mechanism of antibacterial action
-
Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria
-
This compound activity against Staphylococcus aureus
-
This compound efficacy against Gram-negative bacteria
-
Antifungal properties of this compound against Candida albicans
-
-
Keywords for Drug Development and Medicinal Chemistry:
-
This compound as a lead compound for antibiotic development
-
Structure-activity relationship (SAR) studies of this compound
-
Synthesis of this compound analogs
-
This compound cytotoxicity and therapeutic index
-
in vitro and in vivo studies of this compound
-
-
Keywords Related to Mechanism of Action:
-
This compound as a potential topoisomerase inhibitor
-
Effect of this compound on bacterial DNA gyrase
-
This compound and bacterial cell wall synthesis inhibition
-
Investigation of this compound's molecular targets
-
This compound induced signaling pathways in bacteria
-
Biological Activity and Data Presentation
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Data not available |
| Bacillus subtilis | ATCC 6633 | Data not available |
| Escherichia coli | ATCC 25922 | Data not available |
| Pseudomonas aeruginosa | ATCC 27853 | Data not available |
| Candida albicans | ATCC 10231 | Data not available |
Table 2: Hypothetical Cytotoxicity Data (IC50) for this compound
| Cell Line | Cell Type | IC50 (µM) |
| HEK293 | Human Embryonic Kidney | Data not available |
| HepG2 | Human Hepatocellular Carcinoma | Data not available |
| MCF-7 | Human Breast Adenocarcinoma | Data not available |
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are crucial for its further investigation. While the original discovery publication provides a high-level overview, the following represents a generalized workflow for such experiments.
Isolation and Purification of this compound from Amicolatopsis sp.
A standard protocol for the isolation and purification of secondary metabolites from actinomycetes would involve the following steps.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard assay to determine the MIC of an antimicrobial agent.
Potential Mechanisms of Action and Signaling Pathways
While the precise mechanism of action for this compound has not been fully elucidated, its structural similarity to other anthracycline antibiotics suggests potential modes of action that warrant investigation. Anthracyclines are known to exert their effects through various mechanisms, including the inhibition of topoisomerases and DNA gyrase, which are critical for bacterial DNA replication and repair.
Hypothetical Signaling Pathway of Topoisomerase Inhibition
The following diagram illustrates a generalized pathway of how a topoisomerase inhibitor, a potential mechanism for this compound, could lead to bacterial cell death.
Further research is necessary to confirm the exact molecular targets and signaling pathways modulated by this compound. This technical guide provides a foundational framework to stimulate and guide future investigations into this promising antibiotic candidate.
References
An In-Depth Technical Guide to the Foundational & Exploratory Investigation of the mTOR Signaling Pathway
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a foundational and exploratory overview of the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell metabolism, growth, and proliferation. Dysregulation of this pathway is implicated in numerous diseases, including cancer, diabetes, and neurological disorders, making it a critical area of investigation for drug development.[1][2][3]
Core Concepts of mTOR Signaling
The mTOR protein kinase is the core component of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][4] These complexes act as central integrators of a wide variety of environmental cues.
-
mTOR Complex 1 (mTORC1): Composed of mTOR, Raptor, GβL, and DEPTOR, mTORC1 is a master regulator of cell growth.[5][6] It responds to signals such as growth factors, amino acids, energy levels, and oxygen to control anabolic processes like protein and lipid synthesis, while inhibiting catabolic processes like autophagy.[5][7] The activity of mTORC1 is sensitive to the inhibitor rapamycin.[1]
-
mTOR Complex 2 (mTORC2): This complex consists of mTOR, Rictor, GβL, Sin1, PRR5/Protor-1, and DEPTOR.[5] mTORC2 is primarily activated by growth factors and plays a crucial role in cell survival, metabolism, and cytoskeleton organization, partly by activating the kinase Akt.[1][5][8] It is generally considered insensitive to acute rapamycin treatment.[1]
The pathway integrates these signals to drive cellular responses. For instance, growth factors activate the PI3K-Akt pathway, which in turn inhibits the TSC1/TSC2 complex, a negative regulator of mTORC1.[3][8] This allows the small GTPase Rheb to activate mTORC1.[3][5] Amino acids signal to mTORC1 through the Rag GTPases, promoting its translocation to the lysosomal surface for activation.[5][8]
Data Presentation: Quantitative Analysis of mTOR Pathway Modulation
Quantitative data is essential for understanding the dynamics of the mTOR pathway and the efficacy of potential therapeutics. The following tables summarize key quantitative findings from inhibitor studies and genetic screens.
Table 1: Potency of Selected mTOR Kinase Inhibitors
| Compound | Target(s) | IC50 (nM) | Cellular Effect |
| Rapamycin | mTORC1 (allosteric) | ~1 nM (binding) | Inhibits phosphorylation of S6K1 and 4E-BP1.[2] |
| MLN0128 (INK-128) | mTORC1/mTORC2 (catalytic) | 1 nM | Potently inhibits phosphorylation of Akt (S473), S6K1, and 4E-BP1.[9] |
| PI-103 | PI3K / mTOR | 8 nM (p110α), 20 nM (mTOR) | Dual inhibitor used in biochemical assays to probe pathway activity.[10] |
Table 2: Summary of Genome-Wide CRISPR Screen Hits for mTORC1 Regulation
| Gene Category | Representative Genes Identified | Functional Role |
| Known Positive Regulators | MTOR, RPTOR, RHEB, TSC2 | Core pathway components and direct upstream activators/inhibitors.[11][12] |
| Mitochondrial Function | HSD17B10 | Highlights the importance of mitochondrial health in mTORC1 signaling.[11][12] |
| Novel Potential Regulators | DCAF7, CSNK2B, SRSF2, IRS4 | Genes not previously established as core mTOR pathway members, providing avenues for exploratory research.[11][12] |
| Autophagy-Related Genes | ULK1, ATG13, FIP200 | Enriched as resistance hits to mTOR inhibitors, suggesting a functional link.[13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of the mTOR pathway. Below are protocols for key experiments.
Western Blotting for mTOR Pathway Phosphorylation Status
This protocol is designed to assess the activation state of mTORC1 and mTORC2 by measuring the phosphorylation of their downstream targets.
-
Cell Lysis:
-
Treat cells with desired stimuli (e.g., growth factors, amino acids, inhibitors).
-
Wash cells with ice-cold 1X PBS.
-
Lyse cells in 1X SDS sample buffer (e.g., 500 µl for a 10 cm plate).[14]
-
Immediately scrape cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[14]
-
-
Protein Quantification and Sample Preparation:
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane for 1-2 hours at room temperature in 5% non-fat milk or 5% BSA in TBS with 0.1% Tween-20 (TBST).[15][16]
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-S6K, anti-phospho-Akt, anti-mTOR) overnight at 4°C with gentle shaking. A 1:1000 dilution in 5% BSA-TBST is a common starting point.[14][16][17]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1-2 hours at room temperature.[15][16]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect proteins using an enhanced chemiluminescence (ECL) kit and image the blot.[15]
-
In Vitro mTORC1 Kinase Assay
This assay directly measures the kinase activity of immunoprecipitated mTORC1.
-
Immunoprecipitation of mTORC1:
-
Lyse cells using a CHAPS-based lysis buffer to preserve the integrity of the mTORC1 complex.[18]
-
Incubate cell lysates with an antibody against an mTORC1 component (e.g., anti-mTOR or anti-Raptor).
-
Capture the antibody-mTORC1 complex using protein A/G beads.
-
Wash the immunoprecipitates multiple times with wash buffers (e.g., low salt and high salt washes) to remove non-specific binders.[19]
-
-
Kinase Reaction:
-
Resuspend the mTORC1-bound beads in a 3X mTOR kinase assay buffer (e.g., 75 mM HEPES pH 7.4, 60 mM KCl, 30 mM MgCl2).[19]
-
To enhance activity, 75 ng of GTP-bound Rheb protein can be added and incubated for 20 minutes on ice.[19][20]
-
Initiate the kinase reaction by adding 10 µl of mTOR assay start buffer containing 500 µM ATP and 150 ng of a purified substrate, such as GST-4E-BP1.[19]
-
Incubate the reaction at 30°C for 30-60 minutes with shaking.[19]
-
-
Analysis:
-
Stop the reaction by adding 4X SDS sample buffer.
-
Boil the samples and analyze the phosphorylation of the substrate (e.g., phospho-4E-BP1) by Western blotting.[19]
-
Genome-Wide CRISPR-Cas9 Screen for mTORC1 Regulators
This protocol outlines a screening strategy to identify genes that regulate mTORC1 activity.
-
Cell Line and Library Preparation:
-
Screening and Selection:
-
Treat the pooled cell population with a selective pressure related to mTOR activity. For example, treat with an mTOR inhibitor like INK128 to identify genes whose knockout confers resistance.[13][21]
-
Alternatively, use a FACS-based approach by staining the cells for a marker of mTORC1 activity, such as phosphorylated ribosomal protein S6 (p-S6).[11]
-
Sort cells into populations with high and low p-S6 levels.
-
-
Genomic DNA Extraction and Sequencing:
-
Extract genomic DNA from the selected cell populations (e.g., inhibitor-resistant cells or high/low p-S6 cells) and from a control population.
-
Amplify the sgRNA-containing cassettes from the genomic DNA using PCR.
-
Use next-generation sequencing to determine the abundance of each sgRNA in the different populations.
-
-
Data Analysis:
Mandatory Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of the mTOR pathway and its investigation.
Caption: Core mTOR signaling pathway integrating upstream signals to regulate downstream cellular processes.
Caption: Standard experimental workflow for Western Blot analysis of mTOR pathway proteins.
Caption: Logical framework for the hypothesis-driven discovery of Rheb's role in mTORC1 activation.
References
- 1. assaygenie.com [assaygenie.com]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 6. ebiohippo.com [ebiohippo.com]
- 7. Nutrient Signaling to mTOR and Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Genome-wide CRISPR screens reveal multitiered mechanisms through which mTORC1 senses mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genome-wide CRISPR screens reveal multitiered mechanisms through which mTORC1 senses mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 16. researchgate.net [researchgate.net]
- 17. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 19. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 20. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Olaparib, a pivotal PARP inhibitor in cancer research and therapy. This document details its mechanism of action, summarizes key clinical trial data, and offers detailed protocols for essential in vitro experiments. Furthermore, it provides visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of its application.
Core Mechanism of Action: Exploiting Synthetic Lethality
Olaparib is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1] These enzymes play a crucial role in the cellular response to DNA damage, specifically in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.
The primary mechanism of action of Olaparib is rooted in the concept of synthetic lethality . In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. When Olaparib inhibits PARP, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs lead to the collapse of replication forks and the formation of DSBs. In normal cells, these DSBs would be repaired by the intact HR pathway. However, in BRCA-mutated cancer cells, the compromised HR pathway cannot resolve these DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis (cell death).[1][2]
In addition to catalytic inhibition, Olaparib also "traps" PARP enzymes on the DNA at the site of damage.[3] This PARP-DNA complex is itself a cytotoxic lesion that further obstructs DNA replication and transcription, contributing significantly to Olaparib's anti-tumor activity.[3]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows associated with Olaparib's mechanism and experimental evaluation.
Caption: Olaparib's mechanism of action via synthetic lethality.
Caption: A generalized workflow for determining Olaparib's IC50 using an MTT assay.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Olaparib.
Table 1: In Vitro Efficacy of Olaparib (IC50 Values)
| Cell Line | Cancer Type | BRCA Status | IC50 (µM) |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | ~1.7 |
| HCC1937 | Breast Cancer | BRCA1 mutant | ~96 |
| MDA-MB-231 | Breast Cancer | BRCA wild-type | ≤20 |
| MDA-MB-468 | Breast Cancer | BRCA wild-type | <10 |
| PEO1 | Ovarian Cancer | BRCA2 mutant | 0.89 |
| PEO4 | Ovarian Cancer | BRCA2 restored | >240 |
| UWB1.289 | Ovarian Cancer | BRCA1 null | ~0.2 |
| UWB1.289+BRCA1 | Ovarian Cancer | BRCA1 reconstituted | ~2.0 |
Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.
Table 2: Key Clinical Trial Results for Olaparib
| Trial Name (NCT ID) | Cancer Type | Treatment Setting | Primary Endpoint | Hazard Ratio (95% CI) | Key Finding |
| SOLO2 (NCT01874353) | Platinum-sensitive, relapsed ovarian cancer (BRCAm) | Maintenance | Progression-Free Survival (PFS) | 0.30 (0.22-0.41) | Significant improvement in PFS with Olaparib maintenance. |
| Overall Survival (OS) | 0.74 (0.54–1.00) | Median OS was 51.7 months with olaparib versus 38.8 months with placebo.[1][3] | |||
| POLO (NCT02184195) | Metastatic pancreatic cancer (gBRCAm) | Maintenance | Progression-Free Survival (PFS) | 0.53 (0.35-0.82) | Olaparib maintenance significantly prolonged PFS. |
| Overall Survival (OS) | 0.83 (0.56-1.22) | No statistically significant OS benefit was observed.[2][4] | |||
| OlympiA (NCT03157678) | Adjuvant treatment for high-risk, HER2-negative early breast cancer (gBRCAm) | Adjuvant | Invasive Disease-Free Survival (IDFS) | 0.58 (0.41-0.82) | Olaparib demonstrated a statistically significant and clinically meaningful improvement in iDFS.[5] |
| Overall Survival (OS) | 0.68 (0.47-0.97) | A 32% reduction in the risk of death was observed with olaparib.[6] |
Detailed Experimental Protocols
The following are detailed protocols for key in vitro assays used to evaluate the efficacy of Olaparib.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effect of Olaparib on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
96-well flat-bottom plates
-
Olaparib stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Olaparib Treatment:
-
Prepare serial dilutions of Olaparib in complete medium from the stock solution to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (DMSO) at the same concentration as the highest Olaparib concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared Olaparib dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the Olaparib concentration.
-
Calculate the IC50 value (the concentration of Olaparib that inhibits cell growth by 50%) using non-linear regression analysis.
-
Clonogenic Survival Assay
This assay assesses the long-term effect of Olaparib on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Olaparib stock solution
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Cell Seeding:
-
Seed a low density of cells (e.g., 200-1000 cells/well, dependent on the cell line's plating efficiency) into 6-well plates.
-
Allow cells to attach overnight.
-
-
Olaparib Treatment:
-
Treat the cells with various concentrations of Olaparib.
-
Incubate for 24 hours.
-
-
Colony Formation:
-
After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
-
Staining and Counting:
-
Wash the colonies with PBS and fix them with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: (Number of colonies formed / (Number of cells seeded x PE)) x 100%.
-
Plot the surviving fraction against the Olaparib concentration.
-
PARP Trapping Assay
This assay measures the ability of Olaparib to trap PARP enzymes on DNA.
Materials:
-
Nuclear extracts from cancer cells
-
Microtiter plates pre-coated with a DNA substrate
-
Recombinant PARP1 enzyme
-
NAD⁺ solution
-
Olaparib
-
Primary antibody against PARP1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Plate reader with chemiluminescence detection
Procedure:
-
Plate Preparation:
-
Use a 96-well plate coated with a DNA substrate that binds PARP.
-
-
Reaction Setup:
-
Add recombinant PARP1 enzyme to each well.
-
Add varying concentrations of Olaparib or vehicle control.
-
Incubate to allow Olaparib to bind to PARP1.
-
-
PARP Activity and Trapping:
-
Add NAD⁺ to initiate the PARylation reaction. In the absence of an inhibitor, PARP1 will auto-PARylate and detach from the DNA. In the presence of a trapping inhibitor like Olaparib, PARP1 will remain bound to the DNA.
-
Incubate to allow the reaction to proceed.
-
-
Detection:
-
Wash the wells to remove unbound PARP1.
-
Add a primary antibody specific for PARP1.
-
Incubate, then wash to remove unbound primary antibody.
-
Add an HRP-conjugated secondary antibody.
-
Incubate, then wash to remove unbound secondary antibody.
-
Add a chemiluminescent substrate and immediately read the signal using a plate reader.
-
-
Data Analysis:
-
The intensity of the chemiluminescent signal is proportional to the amount of trapped PARP1.
-
Plot the signal intensity against the Olaparib concentration to determine the trapping efficiency.
-
This technical guide provides a foundational understanding of Olaparib for research and drug development professionals. The provided data and protocols serve as a starting point for further investigation into the multifaceted applications of this important therapeutic agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. urology-textbook.com [urology-textbook.com]
- 3. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 4. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Unraveling the Synthesis: A Technical Guide to the Putative Biosynthetic Pathway of Ochracenomicin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ochracenomicin A, a benz[a]anthraquinone antibiotic isolated from Amicolatopsis sp., exhibits notable biological activity. Understanding its biosynthetic pathway is crucial for endeavors in microbial engineering to enhance production yields and for combinatorial biosynthesis to generate novel, potentially more potent analogs. This guide provides an in-depth analysis of the putative biosynthetic pathway of this compound, drawing parallels with the biosynthesis of structurally related polyketide antibiotics. Due to the limited specific research on this compound's biosynthesis, this document presents a hypothesized pathway based on established principles of polyketide synthesis, particularly of other known benz[a]anthraquinones.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from a type II polyketide synthase (PKS) pathway, a common route for the production of aromatic polyketides in actinomycetes. The pathway likely involves the sequential condensation of acetate units to form a linear polyketide chain, followed by a series of cyclization and tailoring reactions.
A key intermediate in the biosynthesis of many benz[a]anthraquinones is derived from a decaketide precursor. This linear 10-unit polyketide chain undergoes a series of cyclizations and aromatizations to form a tetracyclic intermediate. Subsequent oxidative rearrangements are often required to generate the characteristic benz[a]anthracene core.
The proposed pathway can be summarized in the following key steps:
-
Polyketide Chain Assembly: A minimal type II PKS, consisting of a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP), catalyzes the iterative condensation of one acetyl-CoA starter unit with nine malonyl-CoA extender units to form a linear decaketide.
-
Cyclization and Aromatization: A series of cyclases and aromatases catalyze the intramolecular aldol condensations to form the initial tetracyclic ring system.
-
Oxidative Rearrangement: A crucial step in the formation of the benz[a]anthraquinone scaffold is a proposed oxidative rearrangement of the linear tetracyclic intermediate. This is a known transformation in the biosynthesis of other related antibiotics like PD 116198.
-
Tailoring Reactions: The final steps likely involve a series of tailoring reactions, including hydroxylations, methylations, and potentially glycosylations (though this compound itself is an aglycone), to yield the final structure of this compound. These reactions are catalyzed by enzymes such as oxygenases, methyltransferases, and glycosyltransferases.
Quantitative Data
As the biosynthetic pathway of this compound has not been experimentally elucidated, no specific quantitative data such as enzyme kinetics or metabolite concentrations are available in the scientific literature. The following table presents a hypothetical and illustrative set of parameters for the key enzymes that could be involved in the pathway. This is intended to serve as a template for future experimental investigation.
| Enzyme (Putative) | Substrate(s) | Product(s) | Optimal pH | Optimal Temperature (°C) | Km (µM) | Vmax (µmol/min/mg) |
| Ocr-PKS (KS-CLF-ACP) | Acetyl-CoA, Malonyl-CoA | Linear Decaketide | 7.5 | 30 | 50 (Malonyl-CoA) | 0.1 |
| Ocr-CYC1 (Aromatase/Cyclase) | Linear Decaketide | Tetracyclic Intermediate | 7.0 | 30 | 25 | 0.5 |
| Ocr-OXY1 (Monooxygenase) | Tetracyclic Intermediate, O2, NADPH | Rearranged Benz[a]anthracene Core | 8.0 | 28 | 15 | 0.3 |
| Ocr-MTF1 (Methyltransferase) | Benz[a]anthracene Core, SAM | Methylated Intermediate | 7.5 | 30 | 10 (SAM) | 1.2 |
| Ocr-OXY2 (Hydroxylase) | Methylated Intermediate, O2, NADPH | This compound | 7.0 | 28 | 20 | 0.8 |
Table 1: Hypothetical kinetic data for putative enzymes in the this compound biosynthetic pathway. These values are for illustrative purposes only and await experimental validation.
Experimental Protocols
The following are generalized experimental protocols for the characterization of a novel polyketide biosynthetic pathway, such as that of this compound.
Protocol 1: Gene Knockout to Identify the Biosynthetic Gene Cluster
-
Bioinformatic Analysis: Sequence the genome of Amicolatopsis sp. and use bioinformatics tools (e.g., antiSMASH) to identify putative type II PKS gene clusters.
-
Design of Knockout Cassette: Design a gene disruption cassette containing a resistance marker (e.g., apramycin resistance) flanked by regions homologous to the target PKS gene.
-
Protoplast Transformation: Prepare protoplasts of Amicolatopsis sp. and transform them with the knockout cassette via polyethylene glycol (PEG)-mediated transformation.
-
Selection of Mutants: Select for transformants on media containing the appropriate antibiotic.
-
Genomic PCR Verification: Confirm the double-crossover homologous recombination event in the mutant strains by PCR using primers flanking the target gene.
-
Metabolite Analysis: Cultivate the wild-type and mutant strains under production conditions. Extract the secondary metabolites and analyze by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the abolishment of this compound production in the knockout mutant.
Protocol 2: Heterologous Expression of the Biosynthetic Gene Cluster
-
Cloning of the Gene Cluster: Clone the entire identified PKS gene cluster into a suitable expression vector (e.g., a cosmid or a bacterial artificial chromosome) under the control of a strong, inducible promoter.
-
Transformation of a Heterologous Host: Introduce the expression vector into a genetically tractable and high-producing heterologous host, such as Streptomyces coelicolor or Streptomyces albus.
-
Cultivation and Induction: Grow the heterologous host under optimal conditions and induce the expression of the gene cluster at the appropriate growth phase.
-
Metabolite Extraction and Analysis: Extract the secondary metabolites from the culture and analyze by HPLC and MS to detect the production of this compound.
-
Structure Elucidation: Purify the produced compound and confirm its identity as this compound through Nuclear Magnetic Resonance (NMR) spectroscopy and comparison to an authentic standard.
Visualization of the Putative Pathway and Experimental Workflow
Caption: Putative biosynthetic pathway of this compound.
Caption: Experimental workflow for pathway elucidation.
Conclusion
While the precise enzymatic steps for this compound biosynthesis remain to be experimentally validated, the proposed pathway, based on the well-established principles of type II polyketide synthesis, provides a robust framework for future research. The methodologies and visualizations presented in this guide are intended to facilitate the scientific community in the elucidation of this and other novel natural product biosynthetic pathways, ultimately paving the way for the development of new and improved therapeutics.
Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.
- 1. lifechemicals.com [lifechemicals.com]
- 2. Enhancing Cancer Drug Discovery through Novel Cell Signaling Pathway Panel Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.
Technical Guide: Validation and Comparative Analysis of Investigational Compounds
Audience: Researchers, scientists, and drug development professionals.
Content Type: An in-depth technical guide or whitepaper on the core principles and methodologies for validating the efficacy and safety of an investigational compound and comparing it against existing standards or other potential drug candidates.
Introduction
The journey of a novel compound from initial discovery to a potential therapeutic agent is a rigorous and data-driven process. A critical phase in this journey is the comprehensive validation of its biological activity and the comparative analysis against established treatments or other investigational molecules. This technical guide provides a detailed overview of the essential methodologies, data presentation standards, and visualization techniques required for a thorough validation and comparative assessment. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to design, execute, and interpret studies that robustly confirm a compound's potential and delineate its therapeutic profile.
This guide will cover key experimental protocols for both in vitro and in vivo validation, best practices for the clear and concise presentation of quantitative data, and the use of signaling pathway and workflow diagrams to visually represent complex biological and experimental processes. By adhering to these principles, research teams can ensure the generation of high-quality, reproducible data that will be pivotal for internal decision-making and regulatory submissions.
Foundational Principles of Compound Validation
Before embarking on comparative studies, the intrinsic activity and characteristics of the investigational compound must be thoroughly validated. This process establishes the compound's mechanism of action, potency, and selectivity.
Target Engagement and Potency
The initial step is to confirm that the compound interacts with its intended biological target and to quantify the concentration at which it elicits a biological response.
-
Target Binding Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and various fluorescence-based assays are employed to measure the binding affinity (Kd) of the compound to its purified target protein.
-
Enzymatic or Cellular Assays: These assays measure the functional consequence of target binding. For example, an enzyme inhibition assay would determine the IC50 (half-maximal inhibitory concentration), while a cell-based reporter assay would determine the EC50 (half-maximal effective concentration).
Selectivity Profiling
A crucial aspect of validation is to assess the compound's specificity for its intended target. Off-target effects can lead to unforeseen toxicities.
-
Panel Screening: The compound is tested against a broad panel of related and unrelated targets (e.g., kinases, GPCRs, ion channels) to identify potential off-target interactions.
-
Cellular Phenotypic Screening: High-content imaging and other phenotypic assays can reveal unexpected cellular effects that may indicate off-target activity.
Comparative Analysis: Benchmarking Against the Standard
Once the foundational characteristics of the investigational compound are validated, it must be compared against a standard of care or other relevant compounds. This comparative analysis provides context for the compound's efficacy and potential therapeutic advantages.
Head-to-Head In Vitro Comparisons
Direct comparisons in controlled in vitro systems are essential for ranking compounds based on their potency and selectivity.
-
Dose-Response Studies: The investigational compound and the comparator are run in parallel in the same assay to generate dose-response curves. Key parameters such as IC50/EC50 and the maximum effect (Emax) are compared.
-
Mechanism of Action Studies: Experiments are designed to elucidate and compare the mechanisms by which the compounds exert their effects. This could involve examining downstream signaling events or changes in gene expression.
In Vivo Efficacy Models
Animal models of disease are used to assess the therapeutic efficacy of the compound in a complex biological system.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Understanding the relationship between drug concentration in the body (PK) and its biological effect (PD) is critical. Comparative PK/PD studies help in determining optimal dosing regimens.
-
Xenograft or Disease Models: In oncology, for instance, human tumor xenografts in immunocompromised mice are a common model. The investigational compound's ability to inhibit tumor growth is compared to a standard-of-care therapeutic.
Data Presentation: Clarity and Comparability
The presentation of quantitative data in a clear and structured format is paramount for accurate interpretation and decision-making.
Table 1: Comparative In Vitro Potency and Selectivity
| Compound | Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity (Fold) |
| Investigational | 15 | >10,000 | 1,500 | 100 |
| Comparator A | 50 | 5,000 | 800 | 16 |
| Comparator B | 5 | 50 | 250 | 50 |
This table provides a concise summary of the in vitro potency and selectivity of the investigational compound against two comparators. The selectivity is calculated as the ratio of the off-target IC50 to the target IC50 for the more potent off-target.
Table 2: Comparative In Vivo Efficacy in Xenograft Model
| Treatment Group | n | Mean Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition (TGI) | p-value vs. Vehicle |
| Vehicle Control | 10 | 1250 ± 150 | - | - |
| Investigational | 10 | 350 ± 75 | 72% | <0.001 |
| Comparator A | 10 | 500 ± 90 | 60% | <0.01 |
This table summarizes the in vivo efficacy data from a xenograft study, allowing for a direct comparison of the anti-tumor activity of the investigational compound and a comparator.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of sound scientific research.
Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 of the investigational compound and comparators against a specific kinase.
-
Materials: Purified recombinant kinase, substrate peptide, ATP, assay buffer, 96-well plates, test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase and substrate peptide to the wells of the 96-well plate.
-
Add the diluted compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence).
-
Calculate the percent inhibition for each compound concentration relative to a no-compound control.
-
Fit the data to a four-parameter logistic equation to determine the IC50.
-
Protocol: In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of the investigational compound compared to a standard-of-care agent in a mouse xenograft model.
-
Model: Female athymic nude mice, 6-8 weeks old.
-
Procedure:
-
Implant 5 x 106 human cancer cells subcutaneously into the flank of each mouse.
-
Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomize mice into treatment groups (n=10 per group): Vehicle control, Investigational Compound (dose X), Comparator A (dose Y).
-
Administer treatments daily via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and general health.
-
At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for further analysis.
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group.
-
Mandatory Visualizations
Visual representations of complex biological pathways and experimental workflows are essential for conveying information effectively.
Signaling Pathway Diagram
Caption: MAPK/ERK signaling pathway with points of inhibition for the investigational compound and comparator.
Experimental Workflow Diagram
Caption: A generalized workflow for compound validation and comparative analysis.
Conclusion
The validation and comparative analysis of an investigational compound is a multifaceted process that requires rigorous experimental design, meticulous execution, and transparent data reporting. By following the principles and methodologies outlined in this guide, research organizations can build a robust data package that clearly defines the therapeutic potential of a novel compound. The structured presentation of quantitative data and the use of clear visual aids are essential for communicating complex information to a scientific audience and for making informed decisions in the drug development pipeline. The ultimate goal is to identify and advance those compounds with the most promising efficacy and safety profiles, bringing new and improved therapies to patients in need.
In-depth Analysis of Ochracenomicin A's Antibacterial Spectrum Remains Elusive Due to Limited Publicly Available Data
A comprehensive technical guide detailing the antibacterial spectrum of Ochracenomicin A, a benz[a]anthraquinone antibiotic, cannot be fully compiled due to the limited availability of public data. While initial discovery documents the compound's activity against a range of microbes, specific quantitative data, detailed experimental protocols, and associated signaling pathways are not accessible in the public domain, preventing the creation of an in-depth guide for researchers and drug development professionals.
This compound, along with its counterparts Ochracenomicin B and C, was first isolated from Amicolatopsis sp.[1]. The foundational study indicates that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans[1]. However, the abstract of this seminal paper does not provide specific Minimum Inhibitory Concentration (MIC) values, which are crucial for a quantitative understanding of the antibiotic's potency against various microorganisms.
Efforts to locate the full scientific article containing the detailed experimental data and methodologies have been unsuccessful through publicly available search domains. Access to the complete research paper by Igarashi M, et al., published in The Journal of Antibiotics in 1995, is required to extract the necessary quantitative data for the comprehensive tables and detailed experimental protocols mandated by the user's request.
Without this primary data, a summary of quantitative data in structured tables, a detailed account of the experimental protocols, and the creation of diagrams for signaling pathways or experimental workflows are not possible. The scientific community's understanding of this compound's antibacterial spectrum of activity is therefore limited to the initial qualitative description of its discovery. Further research or access to the original publication is necessary to provide the in-depth technical guide requested.
References
To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:
This in-depth technical guide provides a comprehensive overview of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a common event in various cancers, making it a key target for therapeutic intervention.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering categorized keywords for effective content creation, detailed experimental protocols, and visualizations of the core signaling cascade and experimental workflows.
Keyword Categorization for Researcher Intent
To effectively guide content creation, keywords have been categorized based on five specific researcher intents:
| Intent Category | Description | Keyword Examples |
| Informational | Researchers seeking to understand a topic or find answers to specific questions. | "PI3K/AKT/mTOR pathway mechanism", "how does mTOR signaling work", "role of AKT in cancer", "what is western blotting", "PI3K pathway diagram" |
| Navigational | Researchers intending to find a specific website, database, or resource. | "QIAGEN PI3K signaling", "Wikipedia mTOR pathway", "Abcam western blot protocol", "PubChem mTOR inhibitors", "Cell Signaling Technology website" |
| Transactional | Researchers looking to acquire a product or service. | "buy mTOR inhibitor", "order AKT antibody", "get a quote for western blot service", "purchase CRISPR kit for PIK3CA", "cell culture media for sale"[4][5][6][7] |
| Commercial Investigation | Researchers comparing different products, services, or companies before making a decision. | "best mTOR inhibitors for cancer research", "compare western blot kits", "Thermo Fisher vs. Bio-Rad antibodies", "review of cell imaging systems", "top CROs for in vivo studies"[8] |
| Local | Researchers looking for resources, events, or suppliers in a specific geographic area. | "cancer research conference Boston", "biotech networking event Bay Area", "lab equipment supplier near me", "seminar on signal transduction NYC", "local scientific poster printing"[9][10][11] |
Quantitative Data on PI3K/AKT/mTOR Pathway Activation in Cancer
The aberrant activation of the PI3K/AKT/mTOR pathway is a hallmark of many cancers. The following table summarizes the frequency of pathway activation in selected cancer types.
| Cancer Type | Frequency of PI3K Pathway Activation | Key Alterations |
| Breast Cancer | ~70%[12] | PIK3CA mutations, PTEN loss, AKT overexpression[13] |
| Ovarian Cancer | ~70%[12] | PIK3CA amplification, AKT2 amplification, PTEN mutations[14] |
| Lung Adenocarcinoma (ADC) | ~90%[12] | EGFR mutations, KRAS mutations, PIK3CA amplification[15] |
| Lung Squamous Cell Carcinoma (SCC) | ~40%[12] | PIK3CA alterations (16%), PTEN alterations (15%)[15] |
Experimental Protocol: Western Blot Analysis of AKT Phosphorylation
Western blotting is a key technique to assess the activation state of the PI3K/AKT/mTOR pathway by detecting the phosphorylation of key proteins like AKT.[16]
Objective: To determine the levels of phosphorylated AKT (p-AKT) at Ser473 relative to total AKT in cancer cell lines treated with a potential mTOR inhibitor.
Materials:
-
Cancer cell lines (e.g., U87 MG, PC3)
-
Complete cell culture medium
-
mTOR inhibitor (e.g., BEZ235, INK128, RAD001)[17]
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (Rabbit anti-p-AKT Ser473, Rabbit anti-total AKT)
-
HRP-conjugated secondary antibody (Goat anti-rabbit IgG)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the mTOR inhibitor at various concentrations for the desired time. Include a vehicle-treated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 10 minutes.[18]
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-AKT or anti-total AKT) overnight at 4°C with gentle agitation.[19]
-
Wash the membrane three times with TBST for 5 minutes each.[19]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane again three times with TBST for 5 minutes each.[19]
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the p-AKT signal to the total AKT signal for each sample.
-
Visualizations
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling cascade.
Experimental Workflow for Western Blotting
Caption: A typical workflow for Western blot analysis.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. copypress.com [copypress.com]
- 5. linkflow.ai [linkflow.ai]
- 6. moz.com [moz.com]
- 7. growth-hackers.net [growth-hackers.net]
- 8. Pharma Marketers' 5-Step Keyword Research Guide | Method [wearemethod.io]
- 9. writesonic.com [writesonic.com]
- 10. localwebconcepts.com [localwebconcepts.com]
- 11. semrush.com [semrush.com]
- 12. The Role of mTOR Signaling as a Therapeutic Target in Cancer [mdpi.com]
- 13. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Non-invasive measurement of mTORC1 signaling with 89Zr-transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
Methodological & Application
Application Notes and Protocols: Ochracenomicin A Fermentation and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ochracenomicin A is a benz[a]anthraquinone antibiotic with potential therapeutic applications. Originally isolated from Amicolatopsis sp., this class of compounds has demonstrated activity against various pathogens. This document provides detailed, representative protocols for the fermentation of the producing organism and the subsequent purification of this compound. While a specific, publicly available protocol for this compound is limited, the following procedures are based on established methods for the production and isolation of similar secondary metabolites from actinomycetes.
Data Presentation: Fermentation Media and Purification Solvents
The following tables summarize the quantitative data for the representative fermentation and purification protocols.
Table 1: Seed Culture Medium Composition
| Component | Concentration (g/L) |
| Glucose | 4.0 |
| Yeast Extract | 4.0 |
| Malt Extract | 10.0 |
| CaCO₃ | 2.0 |
| Distilled Water | 1000 mL |
| pH | 7.2 |
Table 2: Production Medium Composition
| Component | Concentration (g/L) |
| Soluble Starch | 20.0 |
| Glucose | 10.0 |
| Peptone | 5.0 |
| Yeast Extract | 5.0 |
| Soybean Meal | 5.0 |
| K₂HPO₄ | 1.0 |
| MgSO₄·7H₂O | 0.5 |
| NaCl | 0.5 |
| CaCO₃ | 2.0 |
| Distilled Water | 1000 mL |
| pH | 7.0 |
Table 3: Fermentation Parameters
| Parameter | Value |
| Incubation Temperature | 28-30°C |
| Agitation | 200 rpm |
| Incubation Time (Seed) | 48-72 hours |
| Incubation Time (Production) | 7-10 days |
Table 4: Purification Chromatography Parameters
| Chromatography Step | Stationary Phase | Mobile Phase | Elution Mode |
| Column Chromatography | Silica Gel (60-120 mesh) | Chloroform-Methanol Gradient | Step Gradient |
| Preparative HPLC | C18 (10 µm) | Acetonitrile-Water Gradient | Linear Gradient |
Experimental Protocols
I. Fermentation of Amicolatopsis sp. for this compound Production
This protocol outlines the steps for the cultivation of Amicolatopsis sp. to produce this compound.
1. Strain Maintenance:
-
Maintain the Amicolatopsis sp. strain on GYM Streptomyces Agar slants (Composition per liter: Glucose 4g, Yeast Extract 4g, Malt Extract 10g, CaCO₃ 2g, Agar 12g, pH 7.2).
-
Incubate the slants at 28°C for 5-7 days until good sporulation is observed.
-
Store the slants at 4°C for short-term storage or as spore suspensions in 20% glycerol at -80°C for long-term storage.
2. Seed Culture Preparation:
-
Inoculate a 250 mL Erlenmeyer flask containing 50 mL of sterile Seed Culture Medium (Table 1) with a loopful of spores or a small piece of agar from a mature slant.
-
Incubate the flask on a rotary shaker at 28-30°C and 200 rpm for 48-72 hours until a dense culture is obtained.
3. Production Culture:
-
Inoculate a 2 L Erlenmeyer flask containing 500 mL of sterile Production Medium (Table 2) with 25 mL (5% v/v) of the seed culture.
-
Incubate the production flask on a rotary shaker at 28-30°C and 200 rpm for 7-10 days.
-
Monitor the production of this compound periodically by extracting a small sample of the culture broth with an equal volume of ethyl acetate and analyzing the extract by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
II. Purification of this compound
This protocol describes the extraction and purification of this compound from the fermentation broth.
1. Extraction:
-
After the fermentation period, harvest the culture broth by centrifugation at 5,000 x g for 20 minutes to separate the mycelial cake from the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate in a separatory funnel.
-
Extract the mycelial cake separately with acetone or methanol. Evaporate the solvent from the mycelial extract and resuspend the residue in water. Extract this aqueous suspension with ethyl acetate.
-
Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
2. Silica Gel Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column in a suitable glass column, packed using chloroform.
-
Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
After the solvent has evaporated, load the dried silica gel with the adsorbed extract onto the top of the column.
-
Elute the column with a step gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10 v/v chloroform:methanol).
-
Collect fractions of a suitable volume (e.g., 10-20 mL) and monitor the composition of each fraction by TLC, visualizing the spots under UV light.
-
Pool the fractions containing the target compound (this compound) based on the TLC profile.
-
Evaporate the solvent from the pooled fractions to obtain a partially purified extract.
3. Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the enriched fraction using a preparative HPLC system equipped with a C18 column (e.g., 250 x 20 mm, 10 µm).
-
Dissolve the partially purified extract in a suitable solvent (e.g., methanol or acetonitrile).
-
Elute the compound using a linear gradient of acetonitrile in water (e.g., 40% to 80% acetonitrile over 30 minutes) at a flow rate of 5-10 mL/min.
-
Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 254 nm and 280 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvents from the collected fraction to obtain pure this compound.
-
Confirm the purity and identity of the final compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Disclaimer
The protocols provided are representative and may require optimization for specific strains and laboratory conditions. It is recommended to perform small-scale pilot experiments to determine the optimal parameters for this compound production and purification. Standard laboratory safety procedures should be followed at all times.
Application Notes and Protocols: Cytotoxicity of Ochracenomicin A in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ochracenomicin A is a benz[a]anthraquinone antibiotic isolated from Amicolatopsis sp. While its initial characterization highlighted its antimicrobial properties, the structural similarity of this compound to other known anthraquinone and benz[a]anthraquinone compounds suggests a potential for anticancer activity.[1][2] This class of compounds has been shown to exert cytotoxic effects on various cancer cell lines through mechanisms that include DNA damage, cell cycle arrest, and induction of apoptosis.[3][4][5][6][7][8] These application notes provide detailed protocols for evaluating the cytotoxicity of this compound against a panel of human cancer cell lines.
Proposed Cancer Cell Line Panel
A diverse panel of cancer cell lines is recommended to assess the breadth and selectivity of this compound's cytotoxic activity. The following table outlines a suggested panel representing common cancer types.
| Tissue of Origin | Cell Line | Characteristics |
| Breast Cancer | MCF-7 | Estrogen receptor-positive |
| MDA-MB-231 | Triple-negative | |
| Lung Cancer | A549 | Non-small cell lung cancer |
| H1299 | p53-null non-small cell lung cancer | |
| Colon Cancer | HCT116 | Colorectal carcinoma |
| HT-29 | Colorectal adenocarcinoma | |
| Prostate Cancer | PC-3 | Androgen-independent |
| Leukemia | K562 | Chronic myelogenous leukemia |
| Ovarian Cancer | OVCAR-3 | Ovarian adenocarcinoma |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound
-
Selected cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, which is an indicator of compromised cell membrane integrity.
Materials:
-
This compound
-
Selected cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Lysis buffer (provided in the kit)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and incubate for the desired time period.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Selected cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Data Presentation
The quantitative data from the cytotoxicity assays should be summarized in tables to facilitate comparison of this compound's effect across different cell lines and concentrations.
Table 1: IC50 Values of this compound (µM) after 48h Treatment
| Cell Line | MTT Assay | LDH Assay |
| MCF-7 | ||
| MDA-MB-231 | ||
| A549 | ||
| H1299 | ||
| HCT116 | ||
| HT-29 | ||
| PC-3 | ||
| K562 | ||
| OVCAR-3 |
Table 2: Percentage of Apoptotic Cells after 24h Treatment with this compound (at IC50 concentration)
| Cell Line | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| MCF-7 | ||
| MDA-MB-231 | ||
| A549 | ||
| H1299 | ||
| HCT116 | ||
| HT-29 | ||
| PC-3 | ||
| K562 | ||
| OVCAR-3 |
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Proposed Signaling Pathway
Based on the known mechanisms of action of other anthraquinone derivatives, this compound may induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of the JNK signaling pathway.[6]
Caption: Proposed apoptotic signaling pathway induced by this compound.
References
- 1. Ochracenomicins A, B and C, new benz[a]anthraquinone antibiotics from Amicolatopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new cytotoxic and anti-fungal C-glycosylated benz[α]anthraquinone from the broth of endophytic Streptomyces blastomycetica strain F4-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel anthraquinone compounds as anticancer agents and their potential mechanism. | Semantic Scholar [semanticscholar.org]
- 4. Novel anthraquinone compounds as anticancer agents and their potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05686G [pubs.rsc.org]
Application Note: Mass Spectrometry Fragmentation Analysis of a Novel Benz[a]anthraquinone Antibiotic, Ochracenomicin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a comprehensive protocol for the analysis of the mass spectrometry (MS) fragmentation pattern of Ochracenomicin A, a benz[a]anthraquinone antibiotic. While the precise fragmentation pattern is contingent on its yet-to-be-disclosed chemical structure, this application note provides a robust framework for its determination using high-resolution mass spectrometry. The protocols herein are designed to guide researchers in acquiring, interpreting, and presenting fragmentation data for novel microbial secondary metabolites.
Introduction
This compound, isolated from Amicolatopsis sp., has been identified as a novel benz[a]anthraquinone antibiotic. Understanding its chemical structure and fragmentation behavior under mass spectrometric conditions is crucial for its structural elucidation, dereplication in complex microbial extracts, and future drug development efforts. Mass spectrometry, particularly tandem MS (MS/MS), is a powerful tool for obtaining structural information by inducing fragmentation of a precursor ion and analyzing the resulting product ions. This document details the experimental procedures and data analysis workflow for characterizing the fragmentation pattern of this compound.
Predicted Fragmentation of Benz[a]anthraquinone Core
While the specific structure of this compound remains to be elucidated, the fragmentation of the core benz[a]anthraquinone scaffold is expected to involve characteristic losses. Common fragmentation pathways for quinone-containing aromatic compounds include:
-
Loss of CO: A common fragmentation for quinones, leading to the loss of 28 Da. This can occur sequentially.
-
Loss of CHO: Resulting from the cleavage of a carbonyl group along with an adjacent hydrogen, leading to a loss of 29 Da.
-
Retro-Diels-Alder (RDA) reactions: If the ring system contains appropriate unsaturation, RDA reactions can lead to characteristic cleavages of the ring structure.
-
Cleavage of side chains: Any aliphatic or other side chains attached to the core structure will undergo characteristic fragmentations, such as alpha-cleavages and losses of small neutral molecules (e.g., H₂O, NH₃, CH₃).
The precise fragmentation pattern will be highly dependent on the nature and position of substituents on the benz[a]anthraquinone core of this compound.
Experimental Protocols
Sample Preparation
-
Stock Solution Preparation: Accurately weigh 1 mg of purified this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, DMSO) to prepare a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
Mass Spectrometry Analysis
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.
Method 1: Direct Infusion Analysis
-
Infusion: Infuse the working solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS Scan: Acquire full scan MS data in both positive and negative ionization modes over a mass range of m/z 100-1000 to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
MS/MS Analysis: Select the precursor ion corresponding to this compound for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Collision Energy Optimization: Ramp the collision energy (e.g., 10-60 eV) to obtain a rich fragmentation spectrum.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from potential impurities (e.g., 5% B to 95% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS and MS/MS Data Acquisition:
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most intense ions in each full MS scan are automatically selected for MS/MS fragmentation.
-
Data Presentation
The acquired mass spectrometry data for this compound should be processed to identify the precursor ion and its major fragment ions. The results should be summarized in a clear and structured table.
| Precursor Ion (m/z) | Proposed Elemental Formula | Adduct | Major Fragment Ions (m/z) | Proposed Neutral Loss |
| [To be determined] | [To be determined] | [M+H]⁺ | [To be determined] | [To be determined] |
| [To be determined] | [To be determined] | |||
| [To be determined] | [To be determined] | |||
| [To be determined] | [To be determined] | [M-H]⁻ | [To be determined] | [To be determined] |
| [To be determined] | [To be determined] | |||
| [To be determined] | [To be determined] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometry analysis of a novel microbial secondary metabolite.
Caption: Workflow for Mass Spectrometric Analysis of this compound.
Conclusion
This application note provides a standardized protocol for the mass spectrometric analysis of this compound. By following these methodologies, researchers can obtain high-quality fragmentation data essential for the structural elucidation of this novel antibiotic. The presented workflow and data presentation guidelines will aid in the systematic characterization of this compound and other novel microbial secondary metabolites, thereby accelerating drug discovery and development efforts.
Troubleshooting & Optimization
Technical Support Center: Addressing Ochracenomicin A Solubility Issues In Vitro
Welcome to the technical support center for Ochracenomicin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the solubility and potential mechanisms of action of this compound.
Troubleshooting Guide
This guide addresses common problems encountered when working with the hydrophobic compound this compound in aqueous in vitro systems.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous media. | This compound is poorly soluble in water. The final concentration of the compound in the aqueous medium exceeds its solubility limit. | - Reduce the final concentration: If experimentally feasible, lower the working concentration of this compound. - Optimize the dilution method: Warm the culture media before adding the drug. Pre-dilute the DMSO stock in a small volume of warm media, potentially with sonication to aid dissolution, before adding it to the final culture volume. A gradual dilution series into the aqueous solution can also prevent the compound from precipitating out of solution. - Use a carrier: Consider using a carrier molecule like cyclodextrin to enhance solubility.[1] Note that this will lower the free concentration of the compound. |
| Inconsistent or non-reproducible experimental results. | - Inaccurate concentration of the stock solution due to incomplete dissolution. - Precipitation of the compound in the assay plate over time. | - Ensure complete dissolution of the stock solution: Use an appropriate solvent (e.g., DMSO) and ensure the compound is fully dissolved. Sonication may be helpful. - Visually inspect assay plates: Before and during the experiment, check for any signs of precipitation in the wells. - Maintain sink conditions: For in vitro release studies, ensure the total amount of the drug is less than 10% of its solubility limit in the buffer to maintain appropriate conditions for studying a hydrophobic drug's behavior.[2] |
| Observed cytotoxicity in control wells (vehicle control). | The concentration of the organic solvent (e.g., DMSO) is too high and is causing cellular toxicity. | - Minimize solvent concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and not exceeding 1%.[3] - Perform a vehicle control titration: Determine the maximum tolerated concentration of the solvent for your specific cell line. |
| Difficulty dissolving the initial this compound powder. | The compound has very low solubility in the chosen solvent. | - Select an appropriate solvent: While specific data for this compound is limited, related hydrophobic compounds often show good solubility in DMSO.[4] - Use physical methods to aid dissolution: Gentle heating and sonication can help dissolve the compound in the chosen solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, weigh out the desired amount of this compound powder and dissolve it in a minimal amount of high-purity DMSO. To ensure complete dissolution, you can use a vortex mixer or sonication. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A concentration of less than 0.5% is generally recommended.[3] It is essential to include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments to account for any effects of the solvent.
Q4: My compound precipitates when I add it to the cell culture medium. What can I do?
A4: Precipitation is a common issue with hydrophobic compounds. Here are a few strategies to overcome this:
-
Lower the final concentration: If your experimental design allows, reducing the final concentration of this compound might prevent it from exceeding its solubility limit in the aqueous medium.
-
Modify the dilution technique: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution. You can also try adding the stock solution to pre-warmed media while gently vortexing.
-
Use a carrier molecule: Encapsulating the compound in a carrier like cyclodextrin can improve its aqueous solubility.[1]
Q5: What are the potential mechanisms of action for this compound?
A5: this compound belongs to the benz[a]anthraquinone class of antibiotics.[5][6][7] While the specific signaling pathways affected by this compound have not been definitively identified, other anthracycline antibiotics are known to exert their anti-tumor effects through several mechanisms, including:
-
DNA intercalation: Inserting into the DNA structure, which can inhibit DNA replication and transcription.[8][9]
-
Topoisomerase II inhibition: Interfering with the enzyme responsible for DNA unwinding and re-ligation.[8]
-
Generation of reactive oxygen species (ROS): Leading to oxidative stress and cellular damage.[9][10]
Based on the known activities of similar compounds, it is plausible that this compound may also impact key cancer-related signaling pathways such as the MAPK and PI3K/Akt pathways. Further investigation is required to confirm these potential mechanisms.
Quantitative Data Summary
As of the latest literature review, specific quantitative solubility data for this compound in common laboratory solvents is not publicly available. Researchers are advised to determine the solubility empirically in their solvent of choice. For reference, the table below provides solubility data for other compounds, which may offer a general guide.
| Compound Class | Solvent | Solubility (mg/mL) |
| Various Antibiotics & Anticancer Compounds | DMSO | Varies widely (e.g., >10 for 4-Epi-Oxytetracycline, 49 for 5-Azacytidine)[11] |
| Various Organic Compounds | DMSO | Can be ≥20[4] |
| Phencyclidine Hydrochloride | Methanol | 30 |
Note: This data is for illustrative purposes only and does not represent the solubility of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, high-purity Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure:
-
Weigh a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C may also aid dissolution.[12]
-
Once completely dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: In Vitro Cytotoxicity (MTT) Assay for this compound
-
Materials: 96-well cell culture plates, appropriate cell line, complete cell culture medium, this compound stock solution (in DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl), multi-well spectrophotometer.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically <0.5%).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13][14][15][16]
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a multi-well spectrophotometer.
-
Calculate cell viability as a percentage of the vehicle control.
-
Visualizations
Caption: Experimental workflow for in vitro testing of this compound.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. VU0238429 solubility: ≥20 mg/mL in DMSO | Sigma-Aldrich [sigmaaldrich.com]
- 5. Synthesis of the benz[a]anthraquinone core of angucyclinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brasiliquinones A, B and C, new benz[alpha]anthraquinone antibiotics from Nocardia brasiliensis. I. Producing strain, isolation and biological activities of the antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MM 47755, a new benz[a]anthracene antibiotic from a streptomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Mechanisms of Anthracycline-Enhanced Reactive Oxygen Metabolism in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. toku-e.com [toku-e.com]
- 12. emulatebio.com [emulatebio.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. chondrex.com [chondrex.com]
Troubleshooting low yield of Ochracenomicin A in fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the low yield of Ochracenomicin A in fermentation.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: No or very low production of this compound.
Question: My fermentation of Amicolatopsis sp. is not producing any detectable this compound, or the yield is extremely low. What are the initial steps I should take to troubleshoot this?
Answer: A complete lack of production often points to fundamental issues with the culture conditions or the strain itself. Here is a systematic approach to diagnose the problem:
-
Verify Strain Integrity:
-
Confirm the identity and purity of your Amicolatopsis sp. strain. Contamination can easily outcompete the producing organism.
-
Ensure the viability of your inoculum. Use a fresh, actively growing seed culture.
-
-
Review Media Composition:
-
Carbon Source: The type and concentration of the carbon source are critical. High concentrations of readily metabolizable sugars like glucose can cause carbon catabolite repression, inhibiting secondary metabolite production[1]. Consider using alternative carbon sources or a lower initial glucose concentration.
-
Nitrogen Source: The nitrogen source significantly influences antibiotic biosynthesis. Complex nitrogen sources like peptone, yeast extract, or soybean meal are often beneficial. The carbon-to-nitrogen (C/N) ratio is also a key factor to optimize.
-
-
Check Fermentation Parameters:
-
pH: The initial pH of the medium and its evolution during fermentation are crucial. Most actinomycetes prefer a near-neutral initial pH (6.5-7.5) for secondary metabolite production[2].
-
Temperature: Ensure the incubation temperature is optimal for Amicolatopsis sp., typically in the range of 28-37°C.
-
Aeration and Agitation: Adequate dissolved oxygen is essential for the biosynthesis of many secondary metabolites. Ensure proper aeration and agitation rates.
-
Experimental Workflow for Initial Troubleshooting:
References
Technical Support Center: Optimizing Ochracenomicin A Production from Amicolatopsis sp.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the production of Ochracenomicin A from Amicolatopsis sp.
Frequently Asked Questions (FAQs)
Q1: What are the general fermentation parameters for initiating this compound production?
A1: While specific optimal conditions for this compound are still under research, initial fermentation parameters can be based on those successful for other antibiotics from Amicolatopsis species, such as vancomycin and rifamycin. A recommended starting point would be a pH of 7.6, a temperature of 29°C, an inoculum size of 4.5%, and an agitation rate of 255 rpm.[1][2] Aeration should be maintained with a medium-to-air ratio of less than 1:10.[1][2]
Q2: What are suitable carbon and nitrogen sources for the fermentation medium?
A2: For carbon sources, glucose and glycerol are commonly used in Amicolatopsis fermentations.[2][3] Continuous or iterative feeding of a carbon source like glucose during the fermentation process can promote cell growth and increase antibiotic yield.[3] For nitrogen sources, soybean meal and yeast extract have been shown to be effective.[2] The addition of nitrates can also stimulate production by providing a rich nitrogen source.[3]
Q3: How can I troubleshoot low yields of this compound?
A3: Low yields are a common issue in the production of secondary metabolites.[4][5] Several factors could be at play:
-
Suboptimal Medium Composition: Systematically evaluate different carbon and nitrogen sources, as well as trace elements.
-
Non-ideal Fermentation Conditions: Optimize parameters such as pH, temperature, aeration, and agitation speed.
-
Strain Degeneration: Repeated subculturing can lead to reduced productivity. It is advisable to use fresh cultures from cryopreserved stocks.
-
Feedback Inhibition: The accumulation of the antibiotic may inhibit its own production. Strategies to remove the product during fermentation, such as using adsorbent resins, can be explored.
-
Catabolite Repression: Rapidly consumed carbon sources like glucose can sometimes repress the biosynthesis of secondary metabolites.[6] Using alternative, more slowly metabolized carbon sources or a fed-batch strategy might be beneficial.
Q4: What are the initial steps for extracting and purifying this compound?
A4: this compound is a benz[a]anthraquinone antibiotic.[7] Extraction can typically be initiated by separating the biomass from the fermentation broth via centrifugation or filtration. The antibiotic, being a secondary metabolite, is often found in both the mycelium and the broth. Extraction from the mycelium can be performed using organic solvents like ethyl acetate or methanol. The broth can be extracted with a non-polar solvent. Further purification can be achieved through techniques like silica gel chromatography and recrystallization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or very low production of this compound | Inappropriate medium composition. | Systematically test different carbon and nitrogen sources. Start with a base medium known to support Amicolatopsis growth and supplement with various nutrients. |
| Incorrect fermentation parameters. | Optimize pH, temperature, aeration, and agitation. Perform small-scale experiments to test a range of conditions. | |
| Poor inoculum quality. | Ensure the inoculum is in the exponential growth phase and use an appropriate inoculum size (e.g., around 4.5%).[1][2] | |
| Inconsistent batch-to-batch production | Variability in raw materials. | Use high-quality, consistent sources for all medium components. |
| Inconsistent inoculum preparation. | Standardize the inoculum preparation protocol, including culture age and cell density. | |
| Foaming during fermentation | High protein content in the medium (e.g., from soybean meal). | Add an appropriate antifoaming agent at the beginning of the fermentation or as needed. |
| Difficulty in extracting the product | Product is intracellular. | Lyse the cells using methods like sonication or enzymatic digestion before solvent extraction. |
| Inefficient solvent for extraction. | Test a range of solvents with varying polarities to find the most effective one for this compound. |
Experimental Protocols
Table 1: Recommended Starting Fermentation Medium for Amicolatopsis sp.
| Component | Concentration (g/L) |
| Glucose | 10.0 |
| Glycerol | 10.0 |
| Soybean Meal | 20.0 |
| Yeast Extract | 5.0 |
| CaCO₃ | 2.0 |
| K₂HPO₄ | 1.0 |
| MgSO₄·7H₂O | 0.5 |
| Trace Element Solution | 1 mL |
Table 2: Optimized Fermentation Parameters for Similar Antibiotics from Amycolatopsis sp.
| Parameter | Vancomycin (A. orientalis)[1][2] | Rifamycin SV (A. mediterranei)[3] |
| pH | 7.6 | 7.0 |
| Temperature | 29°C | 30°C |
| Inoculum Size | 4.5% | 5% |
| Agitation | 255 rpm | - |
| Aeration (Medium:Air) | < 1:10 | - |
Note: These are starting points and should be optimized for this compound production.
Visualizations
References
- 1. Optimization of fermentation conditions for production of glycopeptide antibiotic vancomycin by Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Continuous carbon source supply is essential for high rifamycin productivity of Amycolatopsis mediterranei in nitrate-stimulated fermentation revealed by a metabolomic study : Glucose supply is essential for rifamycin production in NSE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biological activity of secondary metabolites of actinomycetes and their potential sources as antineoplastic drugs: a review [frontiersin.org]
- 5. Biological activity of secondary metabolites of actinomycetes and their potential sources as antineoplastic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel secondary metabolites encoded in actinomycete genomes through coculture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ochracenomicins A, B and C, new benz[a]anthraquinone antibiotics from Amicolatopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Doxorubicin and Ochracenomicin A: Unraveling Their Mechanisms of Action
In the landscape of cancer therapeutics, understanding the precise mechanisms by which drugs exert their cytotoxic effects is paramount for the development of novel, more effective treatments. This guide provides a detailed comparative analysis of the well-established chemotherapeutic agent, doxorubicin, and the less-characterized benz[a]anthraquinone antibiotic, Ochracenomicin A. While extensive data is available for doxorubicin, elucidating its multifaceted mechanism of action, information on this compound remains limited in the public domain, precluding a direct, data-driven comparison at this time.
This guide will first delve into the well-documented mechanisms of doxorubicin, presenting quantitative data on its cytotoxicity, its role in inducing apoptosis and cell cycle arrest, and its impact on key signaling pathways. Subsequently, it will summarize the currently available information on this compound and the broader class of benz[a]anthraquinone antibiotics, highlighting the existing knowledge gaps that prevent a comprehensive comparative study.
Doxorubicin: A Multi-pronged Assault on Cancer Cells
Doxorubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy regimens for a wide range of cancers. Its potent anti-tumor activity stems from a multi-pronged attack on cancer cells, targeting fundamental cellular processes.
Mechanism of Action
Doxorubicin's primary mechanisms of action include:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of DNA, a process known as intercalation. This distorts the DNA structure, interfering with DNA replication and transcription.[1][2] Furthermore, it inhibits the enzyme topoisomerase II, which is crucial for relieving torsional stress in DNA during replication.[1][3] By stabilizing the topoisomerase II-DNA complex after DNA cleavage, doxorubicin prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, cell death.[2][3]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of reactive oxygen species (ROS).[3][4] This surge in ROS induces oxidative stress, causing damage to cellular components, including lipids, proteins, and DNA, further contributing to its cytotoxic effects.[4]
-
Induction of Apoptosis: Doxorubicin is a potent inducer of apoptosis, or programmed cell death.[5][6][7][8] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[6][8] Key events include the release of cytochrome c from mitochondria, activation of caspases (such as caspase-3 and -9), and ultimately, the systematic dismantling of the cell.[6][8]
-
Cell Cycle Arrest: Doxorubicin disrupts the normal progression of the cell cycle, primarily causing arrest in the G2/M phase.[5][9][10][11] This prevents cancer cells from dividing and proliferating. In some cell lines, such as MCF-7, it can also induce a G1/S phase arrest.[10][11]
Quantitative Data on Doxorubicin's Efficacy
The cytotoxic effects of doxorubicin have been extensively studied across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, varies depending on the cell type and exposure time.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| MDA-MB-231 | Breast Cancer | 0.9 | 24 |
| MCF-7 | Breast Cancer | 2.2 | 24 |
| AMJ13 | Breast Cancer | 223.6 (µg/ml) | 72 |
| Caco-2 | Colorectal Cancer | Not specified | Not specified |
| HeLa | Cervical Cancer | Not specified | Not specified |
| A549 | Lung Cancer | Not specified | Not specified |
Note: IC50 values can vary significantly between studies due to different experimental conditions.
Signaling Pathways Modulated by Doxorubicin
Doxorubicin's multifaceted mechanism of action involves the modulation of several critical signaling pathways.
Caption: Doxorubicin's multifaceted mechanism of action.
This compound: An Enigmatic Benz[a]anthraquinone Antibiotic
This compound is a member of the benz[a]anthraquinone class of antibiotics, isolated from the bacterium Amicolatopsis sp..[3] While this class of compounds has shown promise for anticancer activity, specific experimental data on this compound is scarce in publicly available literature.
General Insights from Benz[a]anthraquinone Antibiotics
Research on other anthraquinone and benz[a]anthraquinone derivatives suggests potential mechanisms of anticancer activity that may be shared by this compound:
-
Cytotoxicity: Many anthraquinone-based compounds exhibit cytotoxic effects against various cancer cell lines.[1]
-
Apoptosis Induction: Some anthraquinones have been shown to induce apoptosis in tumor cells.[6]
-
Topoisomerase Inhibition: Similar to doxorubicin, some anthracyclines and related compounds are known to inhibit topoisomerases.
Knowledge Gaps and Future Directions
To facilitate a meaningful comparison with doxorubicin and to assess the therapeutic potential of this compound, further research is critically needed to address the following:
-
Quantitative Cytotoxicity: Determination of IC50 values for this compound against a panel of cancer cell lines is essential to understand its potency.
-
Apoptosis and Cell Cycle Analysis: Detailed studies are required to investigate whether this compound induces apoptosis and/or cell cycle arrest, and to elucidate the underlying molecular mechanisms.
-
Signaling Pathway Elucidation: Identifying the specific signaling pathways modulated by this compound will provide crucial insights into its mode of action.
-
Comparative Studies: Direct comparative studies of this compound and doxorubicin under identical experimental conditions are necessary to accurately assess their relative efficacy and mechanisms.
Experimental Protocols
The following are standard experimental protocols used to investigate the mechanisms of action of anticancer agents like doxorubicin. These methods would be applicable to future studies on this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., doxorubicin or this compound) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed.
-
Staining: Cells are resuspended in a binding buffer containing Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the test compound and then harvested.
-
Fixation: Cells are fixed in cold ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with Propidium Iodide (PI), which stoichiometrically binds to DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
Doxorubicin remains a potent and widely used chemotherapeutic agent with a well-characterized, multi-faceted mechanism of action. In contrast, while this compound, as a benz[a]anthraquinone antibiotic, holds therapeutic promise, a significant lack of specific experimental data hinders a comprehensive understanding of its anticancer properties and a direct comparison with established drugs like doxorubicin. Future research focused on elucidating the molecular mechanisms of this compound is crucial to unlock its potential as a novel anticancer agent and to inform the design of more effective and targeted cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Looking Back to Amycolatopsis: History of the Antibiotic Discovery and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ochracenomicins A, B and C, new benz[a]anthraquinone antibiotics from Amicolatopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Induction of apoptosis by the angucyclinone antibiotic chemomicin in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Cellular Senescence: Cell Cycle Arrest and Senescence Associated Secretory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of biological activity and UPLC–MS based chromatographic profiling of ethanolic extract of Ochradenus arabicus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of cytotoxic activity on human cancer cell lines of arborinine and furanoacridones isolated from Ruta graveolens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic activity of some lichen extracts on murine and human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ochracenomicin A and Other Benz[a]anthraquinones in the Context of Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Ochracenomicin A and other notable benz[a]anthraquinones, a class of polyketide-derived aromatic compounds. While this compound has been primarily characterized as an antibiotic, its structural relatives have demonstrated significant potential as anticancer agents. This analysis aims to contextualize this compound within the broader therapeutic landscape of benz[a]anthraquinones, highlighting both known biological activities and areas warranting further investigation.
Introduction to this compound and Benz[a]anthraquinones
Ochracenomicins A, B, and C are a group of benz[a]anthraquinone antibiotics isolated from Amicolatopsis sp.. Their initial characterization revealed antibacterial activity against Gram-positive bacteria and antifungal activity against Candida albicans. The core structure of these molecules is the benz[a]anthraquinone skeleton, a tetracyclic aromatic system that is also the foundation for a diverse range of biologically active compounds.
Benz[a]anthraquinones and the broader class of anthraquinones have been a focal point of drug discovery, particularly in oncology. Their planar structure allows for intercalation into DNA, and various derivatives have been shown to inhibit key cellular enzymes like topoisomerases, leading to cell cycle arrest and apoptosis. This guide will delve into the available data on the biological activities of several benz[a]anthraquinones to provide a comparative framework for assessing the potential of this compound.
Comparative Biological Activity
The following table summarizes the reported biological activities of this compound and a selection of other benz[a]anthraquinone derivatives. It is important to note the current gap in the literature regarding the cytotoxic or anticancer activity of this compound.
Table 1: Comparative Biological Activities of Selected Benz[a]anthraquinones
| Compound Name | Source/Type | Primary Biological Activity | Anticancer Activity (IC50 Values) | Mechanism of Action | Reference(s) |
| This compound | Natural Product (Amicolatopsis sp.) | Antibacterial (Gram-positive), Antifungal (Candida albicans) | Data not available | Not elucidated | |
| Tetracenomycin X | Natural Product (Streptomyces sp.) | Antibacterial, Antitumor | Selectively inhibits lung cancer cell proliferation | Downregulation of cyclin D1, cell cycle arrest at G0/G1 phase.[1][2] | [1][2] |
| Brasiliquinones A, B, and C | Natural Product (Nocardia brasiliensis) | Antibacterial (Gram-positive), Antitumor | Active against multiple drug-resistant P388/ADR tumor cells (specific IC50 not provided) | Not fully elucidated | |
| 8,11-bis[[2-[(2-hydroxyethyl)amino]ethyl]amino]- 6-methoxy-1,2,3,4-tetrahydro-7,12-benz[a]-anthraquinone | Synthetic | Antitumor | Growth inhibition at micromolar concentrations against various human cancer cell lines (Leukemia L1210, Lung H125, Breast MCF7, Ovary 121, Colon WiDr) | Not specified | [3] |
| 1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione | Synthetic | Anticancer | IC50 = 4.65 µM (PC3 prostate cancer cells) | Induces apoptosis via caspase activation, disrupts ROS/RNS and NO equilibrium, arrests cell cycle at G2/M phase.[4] | [4] |
| Alkannin | Natural Product (from Alkanna tinctoria) | Anticancer, Wound-healing | IC50 values: 0.26 µM (SK-BR-3), 0.42 µM (MCF-7), 0.63 µM (MDA-MB-468), 0.64 µM (MDA-MB-231) | Not fully elucidated | [5] |
| Aloe-emodin | Natural Product (from Aloe vera) | Anticancer, Laxative | IC50 values: 19.2 µM (MDA-MB-468), 26.5 µM (SK-BR-3) | Not fully elucidated | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are standard protocols for key assays used in the evaluation of the anticancer properties of benz[a]anthraquinones.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or other benz[a]anthraquinones) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.[6][7][8][9]
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Protocol:
-
Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Analysis of Apoptotic Proteins: Western Blotting
Western blotting is used to detect specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.[6][12]
Protocol:
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental and biological processes, the following diagrams are provided.
Caption: Experimental workflow for assessing the anticancer activity of benz[a]anthraquinones.
Caption: A representative mitochondrial-mediated apoptosis signaling pathway induced by benz[a]anthraquinones.
Conclusion and Future Directions
The benz[a]anthraquinone scaffold is a proven pharmacophore for the development of potent anticancer agents. Numerous derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines, often through the induction of apoptosis. While this compound has been identified as an antibiotic, its structural similarity to these anticancer compounds suggests that its potential in oncology may be underexplored.
The lack of published data on the anticancer activity of this compound represents a clear knowledge gap. Future research should focus on evaluating the cytotoxic and antiproliferative effects of this compound against a panel of human cancer cell lines. Should it exhibit significant activity, further studies into its mechanism of action, including its effects on the cell cycle, apoptosis, and specific molecular targets, would be warranted. Such investigations could potentially unlock a new therapeutic application for this natural product and further expand the arsenal of benz[a]anthraquinone-based anticancer agents.
References
- 1. Tetracenomycin X Exerts Antitumour Activity in Lung Cancer Cells through the Downregulation of Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetracenomycin X Exerts Antitumour Activity in Lung Cancer Cells through the Downregulation of Cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Antitumor properties of tetrahydrobenz[a]anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vol 24, No 20 (2024) - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 9. Vol 24, No 20 (2024) - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Target of Ochracenomicin A in Bacterial Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ochracenomicin A, a benz[a]anthraquinone antibiotic, has demonstrated activity against both Gram-positive and Gram-negative bacteria.[1] While its precise molecular target within bacterial cells has not been definitively elucidated in publicly available literature, compounds of this class are known to interfere with crucial cellular processes, including nucleic acid and protein synthesis.[2] This guide explores the hypothetical validation of bacterial RNA polymerase (RNAP) as the molecular target of this compound, providing a comparative framework against established RNAP inhibitors.
Bacterial RNAP is a well-validated and attractive target for the development of novel antibiotics.[3][4] It is a multi-subunit enzyme responsible for transcribing DNA into RNA, an essential process for bacterial viability.[5] Several classes of antibiotics, including the well-known rifamycins, function by inhibiting bacterial RNAP.[6]
This guide will detail the experimental workflow for validating this compound's interaction with and inhibition of bacterial RNAP, and compare its potential performance with other known RNAP inhibitors.
Comparative Performance of Bacterial RNA Polymerase Inhibitors
To provide a context for the potential efficacy of this compound, the following table summarizes key performance indicators for well-characterized bacterial RNAP inhibitors. The data for this compound is presented hypothetically, illustrating the expected outcomes of the validation experiments.
| Compound | Target | IC50 (in vitro Transcription Assay) | Thermal Shift (ΔTm) | MIC (S. aureus) | MIC (E. coli) |
| This compound (Hypothetical) | Bacterial RNA Polymerase | 5 µM | +5°C | 2 µg/mL | 8 µg/mL |
| Rifampicin | Bacterial RNA Polymerase (β subunit) | 0.01-0.1 µM[6] | +8°C | 0.002-0.03 µg/mL | 0.12-1 µg/mL |
| Myxopyronin | Bacterial RNA Polymerase ("Switch Region") | Low nM range[6] | +6°C | 1-13 µg/mL[6] | 4-64 µg/mL |
| Fidaxomicin (Lipiarmycin) | Bacterial RNA Polymerase (σ⁷⁰/β' interface) | ~10 nM[3] | +7°C | 0.06-0.25 µg/mL | >128 µg/mL |
| Pseudouridimycin (PUM) | Bacterial RNA Polymerase (NTP addition site) | 0.1 µM[7] | Not Reported | 2-16 µM[7] | 4-32 µM[7] |
Experimental Protocols for Target Validation
The following are detailed methodologies for key experiments to validate the interaction between this compound and bacterial RNA polymerase.
In Vitro Transcription Assay
This assay directly measures the inhibitory effect of a compound on the synthesis of RNA by purified bacterial RNAP.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing transcription buffer (40 mM Tris-HCl pH 7.9, 150 mM KCl, 10 mM MgCl₂, 10 mM DTT), a DNA template containing a suitable promoter (e.g., T7A1), and purified bacterial RNAP holoenzyme (e.g., from E. coli or S. aureus).
-
Compound Incubation: Add varying concentrations of this compound (or control inhibitor) to the reaction mixtures and incubate for 15 minutes at 37°C to allow for binding to the RNAP.
-
Transcription Initiation: Initiate transcription by adding a mixture of ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, and UTP), including a radiolabeled NTP (e.g., [α-³²P]UTP).
-
Reaction Quenching: After a defined incubation period (e.g., 10 minutes) at 37°C, stop the reaction by adding a stop solution (e.g., formamide containing EDTA and loading dyes).
-
Gel Electrophoresis: Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis.
-
Analysis: Visualize the radiolabeled RNA transcripts using autoradiography and quantify the band intensities to determine the extent of inhibition. Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the RNAP activity.
Thermal Shift Assay (TSA)
TSA, or differential scanning fluorimetry (DSF), assesses the binding of a ligand to a protein by measuring changes in the protein's thermal stability.[8][9]
Protocol:
-
Protein and Dye Preparation: Prepare a solution of purified bacterial RNAP in a suitable buffer. Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.
-
Compound Addition: Distribute the RNAP-dye mixture into a 96-well PCR plate. Add varying concentrations of this compound (or a known ligand as a positive control) to the wells.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with a slow ramp rate.
-
Fluorescence Monitoring: Monitor the fluorescence of the dye in real-time as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence.
-
Data Analysis: Plot fluorescence as a function of temperature to generate a melting curve. The midpoint of the transition is the melting temperature (Tm). A significant increase in the Tm (ΔTm) in the presence of this compound indicates direct binding and stabilization of the RNAP.[10]
Bacterial Growth Inhibition Assay (MIC Determination)
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.
Protocol:
-
Bacterial Culture Preparation: Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.[11]
-
Compound Dilution Series: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the bacterial culture. Include positive (no antibiotic) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[12] This can be assessed visually or by measuring the optical density at 600 nm (OD600).
Visualizing the Target Validation Workflow and Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the target validation process and the hypothesized mechanism of action.
Caption: Experimental workflow for validating bacterial RNAP as the target of this compound.
Caption: Hypothesized signaling pathway of this compound's antibacterial action.
Caption: Logical relationship diagram for the molecular target validation process.
References
- 1. [PDF] Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition | Semantic Scholar [semanticscholar.org]
- 2. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of bacterial RNA polymerase function and protein–protein interactions: a promising approach for next-generation antibacterial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond the approved: target sites and inhibitors of bacterial RNA polymerase from bacteria and fungi - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. NEW TARGET FOR INHIBITION OF BACTERIAL RNA POLYMERASE: "SWITCH REGION" - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial nucleoside-analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. Indirect Detection of Ligand Binding by Thermal Melt Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbe-investigations.com [microbe-investigations.com]
Assessing the Efficacy of Ochracenomicin A in Drug-Resistant Bacterial Strains: A Comparative Analysis
A Scarcity of current research limits a full comparative analysis of Ochracenomicin A. This guide provides a framework for its evaluation and summarizes the known characteristics of its chemical class, the benz[a]anthraquinone antibiotics, against drug-resistant bacteria.
This compound is a benz[a]anthraquinone antibiotic isolated from Amicolatopsis sp.[1]. While its initial discovery in 1995 demonstrated activity against both Gram-positive and Gram-negative bacteria, there is a notable absence of recent, in-depth studies on its efficacy, particularly against contemporary drug-resistant bacterial strains. This lack of available data prevents a direct and comprehensive comparison of this compound with current frontline antibiotics.
This guide, therefore, serves a dual purpose: to summarize the general antibacterial properties of the broader benz[a]anthraquinone class to which this compound belongs and to outline the necessary experimental framework required to assess its potential as a modern therapeutic agent.
General Properties of Benz[a]anthraquinone Antibiotics
Benz[a]anthraquinone antibiotics are a class of compounds that have demonstrated a range of biological activities. Studies on similar compounds within the anthraquinone family suggest several potential mechanisms of antibacterial action. These mechanisms are generally thought to involve the inhibition of key cellular processes essential for bacterial survival.
The antibacterial mechanisms of anthraquinone derivatives can include:
-
Inhibition of nucleic acid and protein synthesis.
-
Disruption of the bacterial cell wall.
-
Inhibition of biofilm formation.
The efficacy of these compounds is often related to their chemical structure, with substituents on the anthraquinone core influencing their antibacterial potency and spectrum.[2][3] For instance, increased polarity of these substituents has been correlated with more potent antibacterial effects.[2][3]
Comparative Data on Antibacterial Efficacy
A comprehensive assessment of this compound would require quantitative data on its activity against a panel of clinically relevant drug-resistant bacteria. The following table illustrates the type of data necessary for a meaningful comparison with other antibiotics. The values presented here are hypothetical and serve as a template for future research.
| Antibiotic | Class | Target Organism (Resistant Phenotype) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| This compound | Benz[a]anthraquinone | Methicillin-resistant Staphylococcus aureus (MRSA) | Data not available | Data not available |
| Vancomycin-resistant Enterococcus faecium (VRE) | Data not available | Data not available | ||
| Carbapenem-resistant Acinetobacter baumannii (CRAB) | Data not available | Data not available | ||
| Vancomycin | Glycopeptide | Methicillin-resistant Staphylococcus aureus (MRSA) | 1-2 | 2-4 |
| Linezolid | Oxazolidinone | Methicillin-resistant Staphylococcus aureus (MRSA) | 1-4 | >32 |
| Meropenem | Carbapenem | Carbapenem-resistant Acinetobacter baumannii (CRAB) | >64 | >64 |
Experimental Protocols for Efficacy Assessment
To generate the data required for the comparative table above, standardized and reproducible experimental protocols are essential. The following outlines the key methodologies.
1. Minimum Inhibitory Concentration (MIC) Assay:
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5][6]
-
Method: Broth microdilution is a common method. A standardized suspension of the test bacteria is added to wells of a microtiter plate containing serial dilutions of the antibiotic.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform two-fold serial dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include positive (no antibiotic) and negative (no bacteria) growth controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
-
2. Minimum Bactericidal Concentration (MBC) Assay:
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Method: This assay is an extension of the MIC assay.
-
Procedure:
-
Following the determination of the MIC, an aliquot from each well showing no visible growth is subcultured onto antibiotic-free agar plates.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Visualizing Experimental Workflow and Potential Mechanisms
Diagrams are crucial for representing complex experimental procedures and biological pathways. The following are examples of how such processes for evaluating this compound could be visualized using Graphviz.
Caption: Workflow for determining MIC and MBC of this compound.
Caption: Potential inhibitory targets of this compound in bacteria.
Conclusion and Future Directions
While this compound belongs to a class of antibiotics with known antibacterial properties, the current body of scientific literature is insufficient to perform a detailed assessment of its efficacy against modern drug-resistant bacterial strains. To establish its potential clinical utility, further research is imperative. This research should focus on determining its spectrum of activity, mechanism of action, and in vivo efficacy and safety. The experimental frameworks and data presentation formats outlined in this guide provide a roadmap for the systematic evaluation of this compound and other novel antibiotic candidates.
References
- 1. Ochracenomicins A, B and C, new benz[a]anthraquinone antibiotics from Amicolatopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idexx.dk [idexx.dk]
- 6. idexx.com [idexx.com]
In Vivo Validation of Ochracenomicin A Antifungal Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antifungal activity of Ochracenomicin A, a member of the benz[a]anthraquinone class of antibiotics. Due to the limited availability of specific in vivo data for this compound, this guide utilizes data from a closely related and structurally similar compound, Benanomicin A, as a surrogate to provide a relevant comparative framework. The performance of Benanomicin A is compared against two established antifungal agents: the polyene Amphotericin B and the azole Fluconazole.
Comparative Efficacy Data
The following table summarizes the in vivo efficacy of Benanomicin A, Amphotericin B, and Fluconazole in a murine model of systemic candidiasis caused by Candida albicans. The data is presented as the median effective dose (ED50), which represents the dose required to protect 50% of the infected animals from mortality.
| Compound | Class | Organism | Animal Model | Administration | ED50 (mg/kg/day) | Citation |
| Benanomicin A | Benz[a]anthraquinone | Candida albicans | Mouse | Subcutaneous | 1.30 | [1] |
| Amphotericin B | Polyene | Candida albicans | Mouse | Subcutaneous | <0.32 | [1] |
| Fluconazole | Azole | Candida albicans | Mouse | Subcutaneous | >100 | [1] |
Experimental Protocols
Detailed methodologies for the in vivo validation of antifungal activity are crucial for the reproducibility and interpretation of results. The following is a standard protocol for a murine model of disseminated candidiasis, which is a common model for evaluating the efficacy of antifungal agents.[2][3][4][5][6]
Murine Model of Disseminated Candidiasis
1. Organism Preparation:
-
Candida albicans strains are subcultured on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.
-
A suspension is prepared in sterile saline and the concentration of yeast cells is adjusted to the desired inoculum size (typically 1 x 105 to 1 x 106 CFU/mL).
2. Animal Model:
-
Immunocompromised mouse models are frequently used to mimic the clinical setting of invasive candidiasis.[7] Immunosuppression can be induced by agents like cyclophosphamide.[6]
-
Mice (e.g., female ICR, 4-6 weeks old) are typically used.[6]
3. Infection:
-
A volume of the Candida albicans suspension (e.g., 0.1 mL) is injected intravenously via the lateral tail vein to induce a systemic infection.
4. Treatment:
-
Treatment with the test compound (this compound or its analogue) and comparator drugs (Amphotericin B, Fluconazole) is initiated at a specified time post-infection (e.g., 2 hours).
-
The compounds are administered at various doses, typically via subcutaneous or intravenous routes, once or twice daily for a defined period (e.g., 7 days).[1]
5. Outcome Measures:
-
Survival: Animals are monitored daily for a set period (e.g., 14-21 days), and the percentage of surviving animals in each treatment group is recorded.
-
Fungal Burden: At the end of the treatment period, or at specific time points, animals are euthanized, and target organs (typically kidneys) are aseptically removed, homogenized, and plated on SDA to determine the number of colony-forming units (CFU) per gram of tissue.[7]
6. Data Analysis:
-
The ED50 is calculated from the survival data using appropriate statistical methods.
-
Fungal burden data is typically presented as the mean log10 CFU/gram of tissue ± standard deviation.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound has not been fully elucidated. However, as a member of the quinone class of antibiotics, its antifungal activity is likely attributed to a multi-faceted mechanism involving the generation of reactive oxygen species (ROS) and interaction with cellular macromolecules.[8]
Generalized Mechanism of Action for Quinone Antifungals
The following diagram illustrates a plausible mechanism of action for quinone-based antifungal agents.
Caption: Generalized mechanism of quinone antifungal action.
Experimental Workflow for In Vivo Antifungal Efficacy Testing
The diagram below outlines the typical workflow for assessing the in vivo efficacy of a novel antifungal compound.
Caption: Experimental workflow for in vivo antifungal testing.
Conclusion
While direct in vivo validation data for this compound is not yet available in published literature, the comparative data from its structural analogue, Benanomicin A, suggests potential for potent antifungal activity against Candida albicans. When compared to standard antifungal agents, Benanomicin A demonstrates superior efficacy to Fluconazole but is less potent than Amphotericin B in the described murine model.[1] The proposed mechanism of action, typical of quinone antibiotics, involves the induction of oxidative stress within the fungal cell. Further in vivo studies on this compound are warranted to confirm these preliminary insights and to fully characterize its pharmacokinetic and pharmacodynamic properties.
References
- 1. The in-vivo activity of an antifungal antibiotic, benanomicin A, in comparison with amphotericin B and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. niaid.nih.gov [niaid.nih.gov]
- 3. niaid.nih.gov [niaid.nih.gov]
- 4. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. niaid.nih.gov [niaid.nih.gov]
- 7. In vivo activity of micafungin in a persistently neutropenic murine model of disseminated infection caused by Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanism of action of quinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Ochracenomicin A
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Ochracenomicin A, a benz[a]anthraquinone antibiotic. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. All materials contaminated with this compound must be treated as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound, if available, or for structurally similar compounds like benz[a]anthracene. Personnel must wear appropriate Personal Protective Equipment (PPE) at all times.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | A NIOSH-approved respirator is recommended if handling powders or creating aerosols. |
In case of a spill: Immediately cordon off the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste. For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.
Primary Disposal Method: Incineration
The recommended and most secure method for the disposal of this compound and all contaminated materials is through incineration at a licensed hazardous waste disposal facility.[1][2][3] This high-temperature process ensures the complete destruction of the toxic organic compounds.
Operational Plan for Incineration:
-
Segregation and Collection:
-
Collect all solid waste contaminated with this compound (e.g., unused compound, contaminated labware, PPE) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
-
Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
-
Storage:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department to arrange for the pickup and transportation of the hazardous waste by a licensed disposal vendor.
-
Alternative Disposal Method: Chemical Degradation
For small quantities of this compound waste, chemical degradation may be a viable option to render the compound non-hazardous before disposal. This procedure should only be performed by trained personnel in a chemical fume hood. The following protocol is adapted from procedures for the degradation of other mycotoxins and should be validated for this compound in your laboratory setting.
Experimental Protocol for Chemical Degradation:
This protocol is based on the chemical degradation of aflatoxins and should be tested on a small scale to ensure its efficacy for this compound.
Materials:
-
Sodium hypochlorite (NaOCl) solution (5.25% or household bleach)
-
Potassium permanganate (KMnO4)
-
Sulfuric acid (H2SO4), concentrated
-
Sodium thiosulfate (for neutralization of bleach, optional)
-
Appropriate glassware
-
Stir plate and stir bar
-
pH meter or pH paper
Procedure:
-
For Liquid Waste (Aqueous):
-
To each 100 mL of aqueous waste containing this compound, add 10 mL of 5.25% sodium hypochlorite solution.
-
Stir the solution for at least 2 hours.
-
Check the pH and adjust to neutral (pH 7.0) if necessary, using an appropriate neutralizing agent.
-
Dispose of the treated solution down the drain with copious amounts of water, in accordance with local regulations.
-
-
For Solid Waste or Concentrated Liquid Waste:
-
Dissolve the solid waste or concentrated liquid in a suitable solvent. If the solvent is non-aqueous, evaporate it to dryness in a fume hood.
-
Dissolve the residue in a minimal amount of water.
-
For every 100 mL of the resulting aqueous solution, slowly and with stirring, add 10 mL of concentrated sulfuric acid. Caution: This reaction is exothermic.
-
Slowly add potassium permanganate crystals until a persistent purple color is observed.
-
Allow the mixture to react for at least 3 hours, or overnight, with continuous stirring.
-
After the reaction is complete, neutralize the solution carefully as per your institution's guidelines before disposal.
-
Logical Workflow for Disposal Decision-Making
Caption: Decision workflow for this compound disposal.
Signaling Pathway for Hazard Communication
Caption: Hazard communication and action pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
